Structural Differentiation: Tri-Heterocyclic Architecture vs. Pyrazinamide and Simple 4-Arylthiazole Analogs
CAS 1210635-91-8 is the only catalog-available compound that combines (i) a pyrazine-2-carboxamide core, (ii) an unsubstituted 4-(thiophen-2-yl)thiazole linker, and (iii) a nitro group at the 4-position of the thiophene. The closest published antimycobacterial analog, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b), contains a chloropyrazine and a 4-fluorophenylthiazole; it lacks both the thiophene ring and the nitro group [1]. The simplest class member, N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide, lacks any substitution at thiazole C4 [2]. This three-ring, nitro-bearing scaffold offers a distinct vector for exploring SAR around thiazole C4 substitution, where published data show that substituent identity at this position critically governs antimycobacterial potency (compound 9b: MIC 0.78 μg/mL vs. unsubstituted analogs with MIC > 6.25 μM) and selectivity [1].
| Evidence Dimension | Structural uniqueness (number of heterocyclic rings and substituent pattern) |
|---|---|
| Target Compound Data | Three distinct heterocycles (pyrazine, thiazole, 4-nitrothiophene); MW 333.34; nitro group at thiophene C4; unsubstituted pyrazine |
| Comparator Or Baseline | 9b (6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide): chloropyrazine + fluorophenylthiazole, no thiophene, no nitro. N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide: two rings only, no C4 thiazole substitution. |
| Quantified Difference | N/A — no inhibition data available for CAS 1210635-91-8. Structural delta: target compound has three rings including a nitrothiophene absent in all published active analogs. |
| Conditions | Structural comparison based on published compound libraries and SAR studies; no biological assay data available for CAS 1210635-91-8. |
Why This Matters
For procurement decisions, this structural uniqueness means the compound tests SAR hypotheses (thiophene bioisosterism, nitro-group electronic effects) that no existing commercial analog can address, but the absence of activity data also means users cannot assume potent activity from class membership.
- [1] Zítko J, Doležal M. Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. MedChemComm. 2018;9(4):685-696. doi:10.1039/c8md00056e. View Source
- [2] Dolezal M, Palek L, Vinsova J, Buchta V, Jampilek J, Kralova K. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. 2006;11(4):242-256. doi:10.3390/11040242. View Source
